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Compound of Interest

Compound Name: SAP6

Cat. No.: B12393753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for Secreted

Aspartyl Proteinase 6 (SAP6) from Candida albicans with other members of the SAP family.

The data presented is intended to support researchers in understanding the unique and

overlapping roles of these critical virulence factors in the pathogenesis of candidiasis.

Comparative Analysis of Candida albicans Secreted
Aspartyl Proteinases (SAPs)
The SAP family of Candida albicans comprises ten members (SAP1-10) that play crucial roles

in the fungus's ability to colonize, invade, and evade the host immune system. While sharing a

common function as aspartyl proteases, they exhibit distinct biochemical properties, expression

patterns, and substrate specificities, suggesting specialized roles during infection.

General Properties and Expression of Key SAP Proteins
The expression of SAP genes is tightly regulated by environmental cues such as pH and the

morphological state of the fungus (yeast or hyphae). SAPs can be broadly categorized based

on their optimal pH and association with different morphologies.
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Property SAP1-3 SAP4-6 SAP9/10

Primary Expression

Form
Yeast Hyphae Yeast and Hyphae

Optimal pH 2.0 - 5.0[1] 5.0 - 7.0[1]
Not extensively

characterized

Substrate Specificity Broad[2] Broad[2] Narrow[2]

Cellular Localization Secreted Secreted
GPI-anchored to cell

wall

Comparative Substrate Specificity of SAPs at P1 and P1'
Sites
A detailed analysis of the substrate specificities of recombinant Sap1, Sap2, Sap3, and Sap6
has revealed subtle but significant differences in their preferences for amino acid residues at

the P1 and P1' cleavage sites. This suggests that while they can all degrade a range of host

proteins, they may have preferred targets.

Enzyme P1 Site Preference P1' Site Preference

SAP1 Phenylalanine Tyrosine

SAP2
Phenylalanine, Positively

charged amino acids

Tyrosine, Positively charged

amino acids

SAP3
Leucine, Positively charged

amino acids
Tyrosine

SAP6 Phenylalanine Alanine

Data sourced from Koelsch et al., 2000.

Relative Expression Levels of SAP Genes in Candidiasis
Models
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The expression of different SAP genes varies significantly depending on the site and stage of

infection. Quantitative real-time PCR (RT-qPCR) studies have elucidated the relative

abundance of SAP transcripts in various in vitro and in vivo models.

Infection Model
Highly Expressed
SAP Genes

Moderately
Expressed SAP
Genes

Lowly Expressed
SAP Genes

Oral Epithelial Cells

(in vitro)
SAP9 SAP5, SAP6 SAP1, SAP2, SAP4

Vaginal Epithelial

Cells (in vitro)
SAP9 SAP2, SAP5, SAP6 SAP1, SAP4

Murine Oropharyngeal

Candidiasis (in vivo)
SAP5, SAP9

SAP1, SAP2, SAP3,

SAP4, SAP6
SAP7, SAP8

Murine Systemic

Infection (Kidney)
SAP4, SAP5, SAP6 SAP2 SAP1, SAP3

Signaling Pathway of SAP6 in Host Epithelial Cells
Recent studies have unveiled a dual-mechanism by which SAP6 interacts with and elicits

responses from host oral epithelial cells (OECs). This involves both its enzymatic activity and a

protein-protein interaction domain.

// Nodes SAP6 [label="Secreted SAP6", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protease_Activity [label="Protease Activity", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; RGD_Domain [label="RGD Domain", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Integrin [label="Integrin Receptor", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK\nPhosphorylation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; MKP1 [label="MKP1 Signaling", fillcolor="#34A853",

fontcolor="#FFFFFF"]; IL8_Release [label="IL-8 Release", shape=parallelogram,

fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b_Release [label="IL-1β Release",

shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Epithelial_Barrier_Disruption

[label="Epithelial Barrier\nDisruption", shape=parallelogram, fillcolor="#F1F3F4",

fontcolor="#202124"];
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// Edges SAP6 -> Protease_Activity [label=" enzymatic function"]; SAP6 -> RGD_Domain

[label=" structural motif"]; Protease_Activity -> PAR2 [label=" activates"]; RGD_Domain ->

Integrin [label=" binds to"]; PAR2 -> p38_MAPK [label=" leads to"]; Integrin -> MKP1 [label="

leads to"]; p38_MAPK -> IL8_Release [label=" induces"]; MKP1 -> IL1b_Release [label="

induces"]; p38_MAPK -> Epithelial_Barrier_Disruption [label=" contributes to"]; } }

Caption: Dual signaling pathway of SAP6 in oral epithelial cells.

Experimental Workflows and Protocols
The following protocols are representative of the key experimental methodologies used to

investigate the function and comparative performance of SAP6 and other SAPs.

General Experimental Workflow: Assessing SAP Impact
on Host Epithelial Cells
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Recombinant_Protein [label="Produce & Purify\nRecombinant SAP", fillcolor="#FBBC05",

fontcolor="#202124"]; Cell_Culture [label="Culture Oral\nEpithelial Cells", fillcolor="#FBBC05",

fontcolor="#202124"]; Co_incubation [label="Co-incubate SAP\nwith Epithelial Cells",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collect_Supernatant [label="Collect Supernatant",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse Cells", fillcolor="#34A853",

fontcolor="#FFFFFF"]; ELISA [label="Cytokine Quantification\n(ELISA)", shape=parallelogram,

fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Signaling Pathway\nAnalysis

(Western Blot)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; TEER

[label="Epithelial Barrier\nIntegrity (TEER)", shape=parallelogram, fillcolor="#F1F3F4",

fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges Start -> Recombinant_Protein; Start -> Cell_Culture; Recombinant_Protein ->

Co_incubation; Cell_Culture -> Co_incubation; Co_incubation -> Collect_Supernatant;

Co_incubation -> Lyse_Cells; Co_incubation -> TEER; Collect_Supernatant -> ELISA;

Lyse_Cells -> Western_Blot; ELISA -> End; Western_Blot -> End; TEER -> End; } }

Caption: Workflow for studying SAP-host cell interactions.
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Detailed Experimental Protocols
1. Quantification of SAP Gene Expression by RT-qPCR

RNA Extraction: Total RNA is isolated from C. albicans cultures or infected host tissues using

a combination of enzymatic lysis (e.g., lyticase) and a commercial RNA purification kit.

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse

transcriptase enzyme and random primers or oligo(dT) primers.

Real-Time PCR: Quantitative PCR is performed using primers and probes specific for each

SAP gene and a housekeeping gene (e.g., ACT1 or EFB1) for normalization. The reaction

typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation,

annealing, and extension.

Data Analysis: The relative expression of each SAP gene is calculated using the comparative

Ct (ΔΔCt) method.

2. Purification of Recombinant SAP6

Expression System: The coding sequence for mature SAP6 is cloned into an expression

vector, often for secretion from a host such as Pichia pastoris.

Culture and Induction: The expression host is cultured in a suitable medium, and protein

expression is induced according to the specific vector system (e.g., with methanol for P.

pastoris).

Purification: The secreted recombinant protein is purified from the culture supernatant using

a series of chromatography steps, which may include affinity chromatography (e.g., if the

protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

Quality Control: The purity and concentration of the recombinant protein are assessed by

SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

3. In Vitro Host Cell Interaction Model

Cell Culture: Human oral epithelial cells (OECs) are cultured to confluence in appropriate cell

culture medium.
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Co-incubation: The confluent OEC monolayers are incubated with live C. albicans cells (wild-

type or mutant strains) or with purified recombinant SAP proteins for various time points.

Analysis: Following co-incubation, various downstream assays can be performed, including

quantification of cytokine release, analysis of host cell signaling pathways, and measurement

of epithelial barrier integrity.

4. Measurement of Epithelial Barrier Integrity (TEER Assay)

Cell Culture on Transwells: OECs are cultured on permeable supports (e.g., Transwell®

inserts) until a confluent monolayer with tight junctions is formed.

Treatment: The apical side of the monolayer is treated with C. albicans or purified SAP

proteins.

TEER Measurement: The trans-epithelial electrical resistance (TEER) is measured at

different time points using a voltmeter with a "chopstick" electrode. A decrease in TEER

indicates a disruption of the epithelial barrier.

Calculation: The final TEER value is typically reported in Ω·cm², calculated by subtracting the

resistance of a blank insert and multiplying by the surface area of the Transwell membrane.

5. Quantification of Cytokine Release (ELISA)

Sample Collection: Following co-incubation of OECs with C. albicans or SAPs, the cell

culture supernatant is collected.

ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using

commercially available kits specific for the cytokines of interest (e.g., IL-8, IL-1β). The assay

involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-

linked antibody, and then adding a substrate that produces a measurable color change.

Quantification: The concentration of the cytokine in the supernatant is determined by

comparing the absorbance of the sample to a standard curve generated with known

concentrations of the recombinant cytokine.
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In conclusion, while SAP6 shares proteolytic functions with other members of the SAP family, it

exhibits distinct characteristics in terms of its expression profile, substrate preferences, and its

unique dual-mechanism for activating host cell signaling pathways. This comparative guide

highlights the importance of considering the specific roles of individual SAP proteins in the

development of targeted antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12393753?utm_src=pdf-body
https://www.benchchem.com/product/b12393753?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC193873/
https://www.scilit.com/publications/a6a18fea7873f45ddf5065f784eb277e
https://www.benchchem.com/product/b12393753#cross-validation-of-sap6-experimental-results
https://www.benchchem.com/product/b12393753#cross-validation-of-sap6-experimental-results
https://www.benchchem.com/product/b12393753#cross-validation-of-sap6-experimental-results
https://www.benchchem.com/product/b12393753#cross-validation-of-sap6-experimental-results
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393753?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

